molecular formula C41H68O12 B217561 Hebevinoside VI CAS No. 101365-08-6

Hebevinoside VI

Cat. No.: B217561
CAS No.: 101365-08-6
M. Wt: 753 g/mol
InChI Key: MPXQWAXHGMPSTR-CEVSYPAPSA-N
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Description

The compound “Hebevinoside VI” is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the core structure: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional group introduction: This involves the addition of hydroxyl, methyl, and other groups through reactions such as hydroxylation, methylation, and glycosylation.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: To maximize yield and purity, conditions such as temperature, pressure, and solvent choice are carefully controlled.

    Use of biocatalysts: Enzymes may be employed to achieve specific stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or oxygen gas.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen gas, and catalysts like platinum or palladium.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.

    Biology: As a probe for studying biochemical pathways or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Properties

CAS No.

101365-08-6

Molecular Formula

C41H68O12

Molecular Weight

753 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)29-26(51-37-34(49)32(47)31(46)27(18-42)52-37)17-41(8)35-24(43)16-23-22(39(35,6)14-15-40(29,41)7)12-13-28(38(23,4)5)53-36-33(48)30(45)25(44)19-50-36/h10,16,21-22,24-37,42-49H,9,11-15,17-19H2,1-8H3/t21-,22+,24-,25-,26+,27-,28?,29+,30+,31-,32-,33-,34-,35?,36+,37-,39+,40-,41+/m1/s1

InChI Key

MPXQWAXHGMPSTR-CEVSYPAPSA-N

SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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